![molecular formula C18H25N7O B5644048 [1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B5644048.png)
[1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone: is a complex organic compound that features a triazole ring, a pyrazine ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the triazole ring with cyclohexylmethyl halides under basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Coupling with Piperazine: The final step involves the coupling of the pyrazine derivative with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrazine rings.
Reduction: Reduction reactions can be performed on the nitrogen atoms in the triazole and pyrazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as carbonic anhydrase.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound is being explored for its potential in developing new therapeutic agents.
Diagnostics: It can be used in diagnostic assays due to its binding properties.
Industry
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Corrosion Inhibitors: It can be used to protect metals from corrosion.
Mecanismo De Acción
The mechanism of action of [1-(Cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl][4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]methanone
- 1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
Uniqueness
- Structural Features : The presence of both triazole and pyrazine rings in the same molecule is relatively unique and contributes to its diverse biological activities .
- Biological Activity : The compound exhibits a broad spectrum of biological activities, making it a versatile candidate for various applications .
Propiedades
IUPAC Name |
[1-(cyclohexylmethyl)triazol-4-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c26-18(16-14-25(22-21-16)13-15-4-2-1-3-5-15)24-10-8-23(9-11-24)17-12-19-6-7-20-17/h6-7,12,14-15H,1-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTUMNLJFIHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
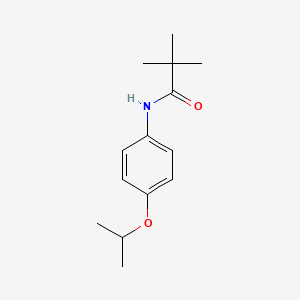
![cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5643976.png)
![[3-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5643997.png)
![3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B5644000.png)
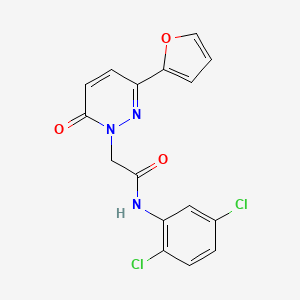
![Ethyl 4-[2-(3-fluorophenyl)ethylamino]piperidine-1-carboxylate](/img/structure/B5644011.png)
![[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone](/img/structure/B5644017.png)
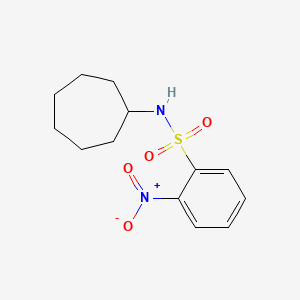
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)
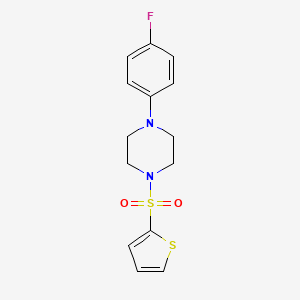
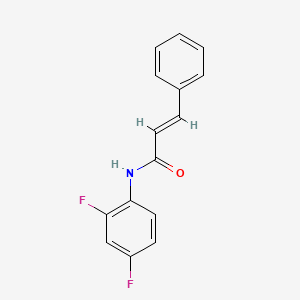
![3-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID](/img/structure/B5644074.png)
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)
